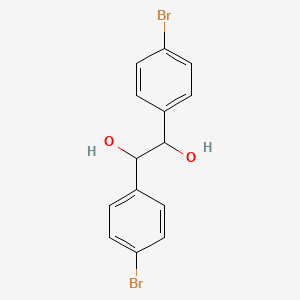
1,2-Bis(4-bromophenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-bromophenyl)ethane-1,2-diol is an organic compound characterized by the presence of two bromophenyl groups attached to an ethane-1,2-diol backbone. This compound is a white crystalline solid at room temperature and is primarily used in organic synthesis reactions as a reagent, catalyst, and intermediate .
准备方法
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)ethane-1,2-diol can be synthesized through the selective hydrogenation of the corresponding tolane precursor. The process involves the lithium-halogen exchange using n-butyllithium at -84°C, followed by the addition of iodine to produce the desired compound . Another method involves the reaction of 1,2-dibromoethane with 4-bromobenzene in the presence of a base to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
1,2-Bis(4-bromophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The bromine atoms in the compound can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as sodium amide (NaNH₂) and Grignard reagents (RMgX) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
1,2-Bis(4-bromophenyl)ethane-1,2-diol has several scientific research applications:
作用机制
The mechanism of action of 1,2-Bis(4-bromophenyl)ethane-1,2-diol involves its interaction with molecular targets through its bromophenyl groups. These interactions can lead to the formation of various products depending on the reaction conditions and reagents used. The compound’s ability to undergo oxidation, reduction, and substitution reactions makes it versatile in different chemical pathways .
相似化合物的比较
Similar Compounds
- 1,2-Bis(4-fluorophenyl)ethane-1,2-diol
- 1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 1,2-Bis(4-bromophenyl)ethane-1,2-dione
Uniqueness
1,2-Bis(4-bromophenyl)ethane-1,2-diol is unique due to its specific bromophenyl groups, which confer distinct reactivity and properties compared to its fluorinated or chlorinated analogs. The presence of bromine atoms allows for specific substitution reactions that are not possible with other halogens .
属性
CAS 编号 |
24133-54-8 |
|---|---|
分子式 |
C14H12Br2O2 |
分子量 |
372.05 g/mol |
IUPAC 名称 |
1,2-bis(4-bromophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Br2O2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14,17-18H |
InChI 键 |
GVQCDJVKPDOTCB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)O)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


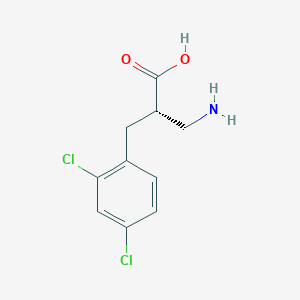
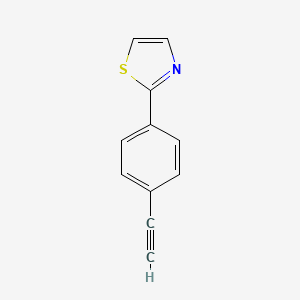
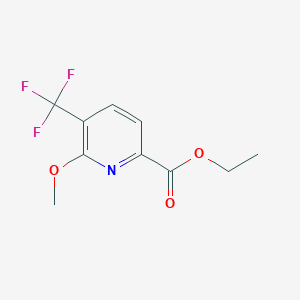
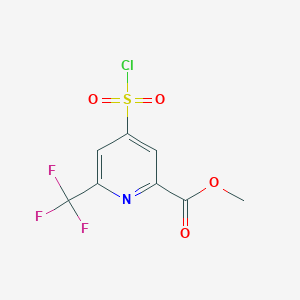

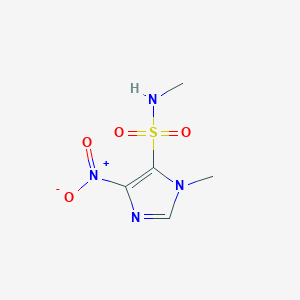
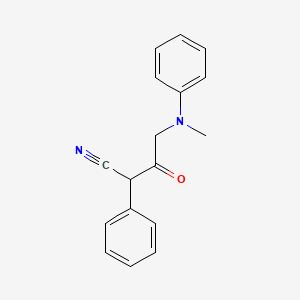
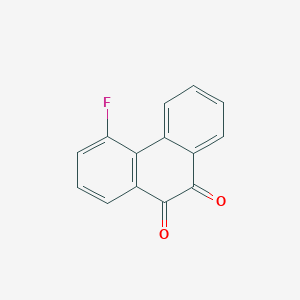
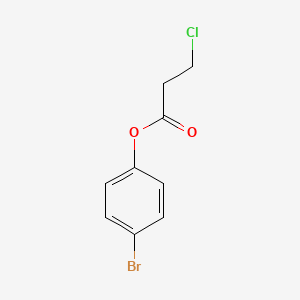
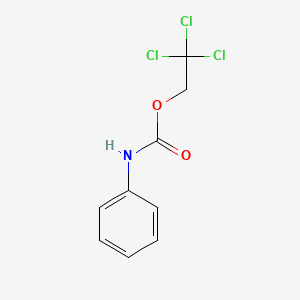
![6-[2-(4-Fluorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B13993048.png)
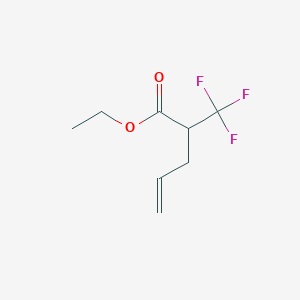
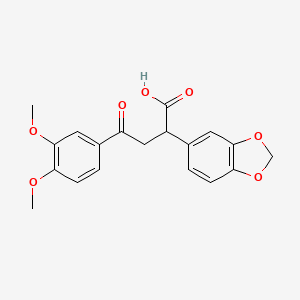
![1-(2-Chloroethyl)-3-[2-(4-{[(2-chloroethyl)carbamoyl]amino}-4-methylcyclohexyl)propan-2-yl]urea](/img/structure/B13993056.png)
